2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(4-iodophenyl)acetamide
Description
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(4-iodophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a phenyloctahydroisoindole core, an acetamide group, and an iodophenyl substituent, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
2-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21IN2O3/c23-16-7-9-17(10-8-16)24-20(26)13-25-21(27)18-11-6-15(12-19(18)22(25)28)14-4-2-1-3-5-14/h1-5,7-10,15,18-19H,6,11-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEJTJDLEJNQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)CC(=O)NC4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(4-iodophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the octahydroisoindole core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetamide Group: The acetamide group is introduced through an amidation reaction, where an amine reacts with acetic anhydride or acetyl chloride.
Iodination: The final step involves the iodination of the phenyl ring using iodine or an iodine-containing reagent under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(4-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(4-iodophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor antagonists.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(4-iodophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodophenyl group can enhance its binding affinity through halogen bonding interactions, while the acetamide group can participate in hydrogen bonding with the target protein.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of iodine.
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(4-iodophenyl)acetamide imparts unique properties such as increased molecular weight and potential for halogen bonding, which can enhance its biological activity and binding affinity compared to its bromine or chlorine analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
